molecular formula C17H13F3O3 B3049010 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 190020-14-5

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3049010
CAS No.: 190020-14-5
M. Wt: 322.28 g/mol
InChI Key: ICPXKFWSKKAXBH-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-(benzyloxy)benzaldehyde with trifluoroacetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Claisen condensation reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both the benzyloxy and trifluorobutane-1,3-dione moieties, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications .

Biological Activity

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluorobutane-1,3-dione moiety and a benzyloxyphenyl group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H13F3O3\text{C}_{17}\text{H}_{13}\text{F}_3\text{O}_3

This structure features a central butane-1,3-dione framework with trifluoromethyl groups and a benzyloxy substituent that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Compounds with diketone structures often exhibit enzyme inhibitory properties. Studies have indicated that diketones can inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The presence of trifluoromethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anticancer Potential : Some diketones have been reported to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observations References
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes
Antioxidant ActivityScavenges DPPH radicals; IC50 = 25 µM
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the biological implications of diketones similar to this compound:

  • Anticancer Study : A study investigated the effects of diketones on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through ROS generation .
  • Enzyme Inhibition Study : Research demonstrated that diketones can effectively inhibit COX enzymes involved in inflammatory processes. This inhibition was linked to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Antimicrobial Activity : A recent investigation reported that benzyloxy-substituted diketones showed broad-spectrum antimicrobial activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these structures .

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)16(22)10-15(21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPXKFWSKKAXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619580
Record name 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190020-14-5
Record name 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

45.2 g 1-(4-Benzyloxy-phenyl) ethanone (200 mmol) was taken up in THF (250 mL) and treated with CF3CO2Et (30 ml, 250 mmol). The solution was cooled to 0° C. and treated with 2.66 M NaOEt (94 ml, 250 mmol) solution over 1 h. The ice bath was removed and the solution was stirred at room temperature for 4 h. The reaction was poured into 1N HCl (1000 ml) and extracted with EtOAc (1500 ml). The organic layer was washed with brine, dried and evaporated to yield 64.2 g 1-(4-Benzyloxy-phenyl)-4,4,4-trifluoro-butane-1,3-dione (200 mmol, 100% yield).
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
94 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-benzyloxyacetophenone (6.50 g, 29 mmol) in ether (70 mL) was cooled to 0° C. and treated with ethyl trifluoroacetate (4.12 g, 29 mmol) and 25% sodium methoxide in methanol (6.39 g, 30 mmol). The reaction was warmed to room temperature and stirred for 64.4 hours. The reaction was quenched with 3 N HCl (15 mL), extracted with ethyl acetate, washed with brine, dried over anhyd. MgSO4, filtered and concentrated in vacuo to give the title compound as a yellow solid (8.91 g, 96%): mp 92.4-96.5° C. 1H NMR (CDCl3) 15.30 (br s, 1 H), 8.86 (d, 2 H, J=8.9 Hz), 7.43 (m, 5 H), 7.08 (d, 2 H, J=8.9 Hz), 6.50 (s, 1 H) 5.16 (s, 2 H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.39 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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